molecular formula C3H8N2O4S B1429590 2-[(Methylsulfamoyl)amino]acetic acid CAS No. 1593743-89-5

2-[(Methylsulfamoyl)amino]acetic acid

Cat. No. B1429590
CAS RN: 1593743-89-5
M. Wt: 168.17 g/mol
InChI Key: JUENWDOXRJJIOO-UHFFFAOYSA-N
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Description

2-[(Methylsulfamoyl)amino]acetic acid is a chemical compound with the CAS Number: 1593743-89-5 . It has a molecular weight of 168.17 and is also known by the IUPAC name (N-methylsulfamoyl)glycine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-[(Methylsulfamoyl)amino]acetic acid is 1S/C3H8N2O4S/c1-4-10(8,9)5-2-3(6)7/h4-5H,2H2,1H3,(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While the specific chemical reactions involving 2-[(Methylsulfamoyl)amino]acetic acid are not detailed in the search results, amino acids in general can undergo reactions characteristic of carboxylic acids and amines . For instance, when the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Scientific Research Applications

Synthesis and Characterization

  • Metal Complexes Synthesis : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligand, which was reacted with metal ions to create compounds with potential antioxidant and xanthine oxidase inhibitory activities (Ikram et al., 2015).

Biochemical Applications

  • Enhanced Biological Phosphorus Removal : Amino acids like 2-[(Methylsulfamoyl)amino]acetic acid have been studied in the context of enhanced biological phosphorus removal, exploring their breakdown and metabolite production in bacterial systems (Hood & Randall, 2001).
  • Antiviral Agent Design : Gold nanoparticles functionalized with amino acids were investigated as potential antiviral agents against SARS-CoV-2, highlighting the role of these compounds in inhibiting virus interaction (Mehranfar & Izadyar, 2020).

Chemical Analysis and Characterization

  • Glycolipid Analysis : Techniques were developed for identifying partially methylated aminosugars, contributing to the analysis of glycolipid structures and compositions (Stellner, Saito & Hakomori, 1973).

Material Science

  • Nanocatalyst Development : The study of 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 as a nanocatalyst for synthesis processes, indicating potential applications in material science (Ghasemzadeh & Akhlaghinia, 2017).

Pharmaceutical Applications

  • Protein Labeling : A study on 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid as a novel blue fluorescent dye for protein labeling, showcasing its application in biomedical research (Leung et al., 1999).

Safety and Hazards

The safety information for 2-[(Methylsulfamoyl)amino]acetic acid indicates that it may be harmful if swallowed and may cause certain health hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(methylsulfamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O4S/c1-4-10(8,9)5-2-3(6)7/h4-5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUENWDOXRJJIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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